molecular formula C10H11NO3S B2633304 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 80414-37-5

2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B2633304
CAS No.: 80414-37-5
M. Wt: 225.26
InChI Key: UIJDFPAGHBJLRS-UHFFFAOYSA-N
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Description

2-Acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a bicyclic thiophene derivative featuring a fused cyclopentane ring, an acetamido (-NHCOCH₃) substituent at position 2, and a carboxylic acid (-COOH) group at position 2. The compound’s structure combines rigidity from the cyclopenta[b]thiophene core with polar functional groups, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-5(12)11-9-8(10(13)14)6-3-2-4-7(6)15-9/h2-4H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJDFPAGHBJLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a cyclopentane derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds derived from thiophene structures exhibit significant anticancer properties. For instance, derivatives of 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

2. Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies suggest that it can effectively inhibit the growth of certain bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

3. Neuroprotective Effects

Recent investigations into the neuroprotective properties of thiophene derivatives have revealed that this compound can modulate neurotransmitter levels and exhibit anticonvulsant activity. This suggests its potential use in treating neurological disorders such as epilepsy and depression .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport efficiency .

2. Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for further chemical modifications, enabling the development of materials with specific mechanical and thermal characteristics .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Investigate antimicrobial effectsShowed effective inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL .
Study 3Assess neuroprotective propertiesIndicated potential anticonvulsant effects in animal models, reducing seizure frequency by 30% .

Mechanism of Action

The mechanism of action of 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Cyclopenta[b]thiophene Derivatives

2-(1H-1,2,3,4-Tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic Acid
  • Molecular Formula : C₉H₈N₄O₂S
  • Molecular Weight : 236.25 g/mol
  • Key Features: Replaces the acetamido group with a tetrazole ring (1H-1,2,3,4-tetrazol-1-yl). Higher nitrogen content (4 N atoms) may improve coordination with metal ions or polar targets in drug design .
Property Target Compound (Acetamido) Tetrazole Analog
Substituent Acetamido (-NHCOCH₃) Tetrazole
Molecular Weight ~233 g/mol (inferred) 236.25 g/mol
Bioisosteric Potential Moderate High (tetrazole)
Commercial Availability Discontinued Available (Category C)

Substituent Variants: Amide and Ester Derivatives

Methyl 2-(3-Phenylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
  • Molecular Formula: C₁₈H₁₉NO₃S
  • Molecular Weight : 329.41 g/mol
  • Key Features: Replaces the carboxylic acid with a methyl ester (-COOCH₃), increasing lipophilicity. Likely a prodrug candidate, as esters are metabolized to active carboxylic acids in vivo .
Property Target Compound (Acetamido) Methyl Ester Analog
Functional Group Carboxylic Acid (-COOH) Methyl Ester (-COOCH₃)
Lipophilicity Moderate High
Metabolic Stability High Low (ester hydrolysis)

Ring-Modified Analog: Simple Thiophene Derivatives

4,5-Dimethyl-2-(1H-1,2,3,4-Tetrazol-1-yl)thiophene-3-carboxylic Acid
  • Molecular Formula : C₈H₈N₄O₂S
  • Molecular Weight : 224.23 g/mol
  • Key Features: Lacks the fused cyclopentane ring, reducing structural rigidity. Simpler thiophene core may improve synthetic accessibility but reduce target selectivity .

Research Findings and Implications

Bioactivity: The cyclopenta[b]thiophene core in the target compound confers rigidity, which may improve binding specificity to enzymes or receptors compared to non-fused thiophenes.

Metabolic Stability : The acetamido group offers superior stability compared to ester derivatives (e.g., methyl ester analog in ), which are prone to hydrolysis .

Commercial Viability : The discontinuation of the target compound () contrasts with the availability of tetrazole and ester analogs, suggesting that substituent choice critically impacts practical utility .

Biological Activity

2-Acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. One notable method includes the Gewald reaction, which combines cyclopentanone with malononitrile and elemental sulfur to form thiophene derivatives. Subsequent reactions yield the acetamido derivative through acylation processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiophene derivatives, including this compound. For instance, a study evaluated the cytotoxicity of several synthesized thiophene compounds against cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a promising avenue for cancer therapy .

CompoundCell LineIC50 (µM)
This compoundMCF-715.0
This compoundNCI-H46012.5
This compoundSF-26810.0

These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Research demonstrated that certain thiophene derivatives exhibit considerable inhibitory effects against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Pseudomonas aeruginosa100 µM

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Cytotoxicity Study : A comprehensive study assessed the cytotoxic effects of synthesized thiophene derivatives on multiple cancer cell lines. The results indicated that derivatives containing the cyclopentathiophene structure exhibited enhanced activity compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiophene derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds displayed remarkable efficacy against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid?

  • Methodological Answer : The Gewald reaction is a foundational approach for synthesizing thiophene derivatives. For this compound, start with a cyclopentanone precursor and employ a modified Gewald protocol:

React cyclopentanone with cyanoacetamide and elemental sulfur in ethanol under reflux to form the thiophene core.

Introduce the acetamido group via nucleophilic substitution or acylation of a 2-amino intermediate (e.g., using acetic anhydride).

Hydrolyze the ester group (if present) to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
Example conditions from analogous syntheses:

StepReagents/ConditionsYield (%)Reference
Core FormationEthanol, reflux, 12 h65–75
Acetamido IntroductionAcetic anhydride, DCM, RT80–85
Ester Hydrolysis2M NaOH, THF/MeOH (3:1), 50°C, 4 h>90

Q. How should researchers characterize the structure of this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with structurally similar compounds (e.g., methyl ester derivatives). For instance, the cyclopenta[b]thiophene protons typically appear at δ 2.5–3.5 ppm (multiplet), while the acetamido group shows a singlet at δ 2.1–2.3 ppm .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O of carboxylic acid at ~1700 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula C10H11NO3S\text{C}_{10}\text{H}_{11}\text{NO}_3\text{S} (calc. 225.0538 for [M+H]+^+) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on analogs (e.g., ethyl 2-amino-thiophene carboxylates):
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents .
  • Toxicity Mitigation : Acute toxicity (oral LD50_{50} > 2000 mg/kg in rats for similar compounds) suggests moderate risk. Avoid inhalation; use NIOSH-approved respirators if airborne particles are generated .
  • Storage : Store in a cool, dry place (<25°C) away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance cyclocondensation efficiency .
  • Solvent Optimization : Replace ethanol with DMF or acetonitrile for improved solubility of intermediates .
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) or in situ IR to track intermediate formation and minimize side reactions .

Q. What strategies address discrepancies in spectral data during characterization?

  • Methodological Answer :
  • Contradiction Analysis : If NMR peaks deviate from expected values (e.g., acetamido proton splitting), consider:
  • Tautomerism : The thiophene ring may exhibit keto-enol tautomerism, altering chemical shifts. Use 15^{15}N NMR or computational modeling (DFT) to resolve .
  • Impurity Identification : Compare HPLC retention times with known byproducts (e.g., unreacted ester precursors) .
  • Cross-Validation : Correlate IR carbonyl stretches with X-ray crystallography data (if crystals are obtainable) .

Q. How to evaluate the compound’s potential pharmacological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Antibacterial Screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Analogous thiophene derivatives show activity at 8–32 µg/mL .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase via fluorometric assays.
  • Structure-Activity Relationship (SAR) : Modify the acetamido or carboxylic acid groups and compare bioactivity. For example, ester-to-acid conversion in analogs increased COX-2 inhibition by 40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.